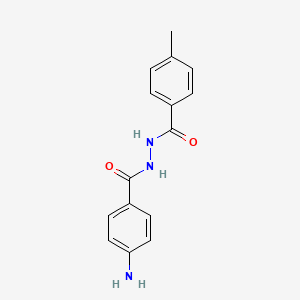

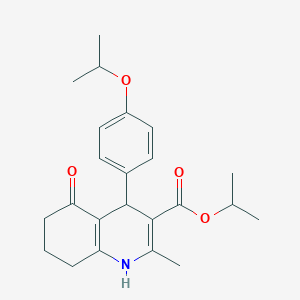

![molecular formula C18H25NO B5509024 [3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex piperidinyl compounds often involves condensation reactions, with the use of solvents like methylene dichloromethane and bases such as triethylamine being common. While not directly related to the specific compound , the synthesis of similar compounds provides insights into potential synthetic pathways. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and related derivatives are synthesized through condensation reactions, characterized by spectroscopic techniques, and confirmed by X-ray crystallography (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of related piperidinyl compounds has been extensively studied through X-ray crystallography, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms when present. These studies provide a foundation for understanding the 3D structure of complex molecules (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of piperidinyl compounds includes reactions with various reagents such as p-toluenesulfonyl chloride and p-chlorobenzene sulfonylchloride, leading to products with specific substituent patterns. The reactivity can also extend to carbocyclization reactions to construct multifunctionalized derivatives, demonstrating the versatility of these compounds in organic synthesis (Zhu et al., 2011).

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Allylic Alkylation of Ketones : Allylic alcohols, like the one , are used in palladium-catalyzed allylic alkylations of simple ketones. This process is enhanced by a pyrrolidine co-catalyst and a hydrogen-bonding solvent like methanol, facilitating the formation of the π-allylpalladium complex. This reaction is significant in organic synthesis and pharmaceutical applications (Huo et al., 2014).

Oxidation of Olefins Using Palladium and Copper Catalysis : In a study on the oxidation of organic substrates by molecular oxygen, it was found that certain olefins can be converted into methyl ketones in methanol solutions. This process involves the use of a Pd(OAc)2/Cu(OAc)2 system and is relevant for converting allylic alcohols to corresponding ethers or esters (Speziali et al., 2009).

Solvent-Mediated Allylation of Carbonyl Compounds : Methanol is shown to promote the addition of allylic stannanes to aldehydes, yielding homoallylic alcohols. This reaction highlights the role of solvents like methanol in facilitating such chemical transformations, particularly in synthesizing complex organic molecules (Cokley et al., 1997).

Selective Synthesis of 3-Methoxy-1-Propanol : The addition of methanol to allyl alcohol, similar in structure to the compound , has been studied using metal oxide catalysts. This synthesis is significant for producing specialized chemical compounds used in various industrial applications (Yamakawa et al., 2001).

Ni-Catalyzed Coupling of Alkynes and Methanol : A novel method involving nickel catalysis has been developed for the direct coupling of alkynes and methanol, leading to the formation of allylic alcohols. This method is notable for its high atom-, step-, and redox-economy, and it's relevant for synthesizing complex organic molecules (Chen et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Eigenschaften

IUPAC Name |

[1-[(3-ethenylphenyl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-3-9-18(15-20)10-6-11-19(14-18)13-17-8-5-7-16(4-2)12-17/h3-5,7-8,12,20H,1-2,6,9-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGPOYHISNIYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)CC2=CC(=CC=C2)C=C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

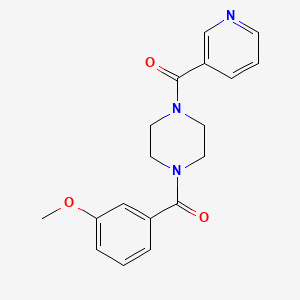

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

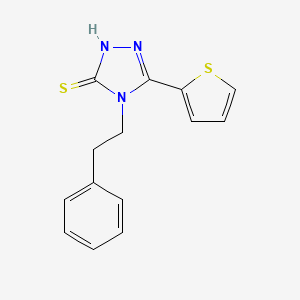

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

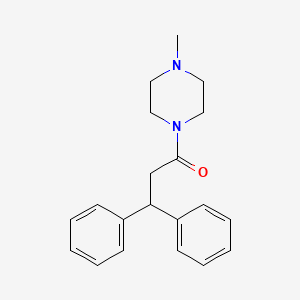

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)